molecular formula C15H9F5O3 B14157963 Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate CAS No. 406470-61-9

Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate

Katalognummer: B14157963
CAS-Nummer: 406470-61-9
Molekulargewicht: 332.22 g/mol
InChI-Schlüssel: FDIAJTWJMONYIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group attached to a pentafluorophenoxy methyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate typically involves the esterification of 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoic acid.

    Reduction: 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate exerts its effects is largely dependent on its chemical structure. The pentafluorophenoxy group can interact with various molecular targets through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can influence the compound’s reactivity and binding affinity to specific targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorinated compounds are desired for their stability and reactivity.

Eigenschaften

CAS-Nummer

406470-61-9

Molekularformel

C15H9F5O3

Molekulargewicht

332.22 g/mol

IUPAC-Name

methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate

InChI

InChI=1S/C15H9F5O3/c1-22-15(21)8-4-2-7(3-5-8)6-23-14-12(19)10(17)9(16)11(18)13(14)20/h2-5H,6H2,1H3

InChI-Schlüssel

FDIAJTWJMONYIP-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)COC2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.